tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Description
tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine scaffold fused with a tetrahydro ring system. Its structure includes a trifluoromethyl group at position 3, a methyl group at position 1, and a tert-butyl carboxylate moiety at position 4. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug-like properties . While its exact biological targets remain under investigation, analogs of this scaffold are frequently explored as kinase inhibitors or protease modulators .
Properties
Molecular Formula |
C13H18F3N3O2 |
|---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
tert-butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)21-11(20)8-5-9-7(6-17-8)10(13(14,15)16)18-19(9)4/h8,17H,5-6H2,1-4H3 |
InChI Key |
ULAKBDNPMYIZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(CN1)C(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[4,3-c]pyridine Formation
- The bicyclic pyrazolo[4,3-c]pyridine scaffold is commonly synthesized via condensation reactions involving aminopyrazole derivatives and 1,3-dicarbonyl electrophiles or cyanoacetate esters.
- For example, aminopyrazole intermediates can be prepared by reacting tert-butyl 2-cyanoacetate with hydrazine derivatives, followed by cyclization with electrophilic partners such as brominated methyl methacrylate under basic conditions (e.g., sodium methoxide in methanol) to form the fused pyrazolo-pyridine ring system.
- This method allows regioselective formation of the heterocyclic core while preserving acid-labile tert-butyl ester groups.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 3-position is typically installed via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
- In some synthetic routes, trifluoromethyl groups are introduced through nucleophilic substitution or cross-coupling reactions using trifluoromethylated pyrazole precursors.
- The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, important for pharmaceutical applications.
N-Methylation at the 1-Position
- The 1-methyl substitution on the pyrazole nitrogen is achieved through alkylation reactions, often using methyl iodide or methyl triflate under basic conditions.
- This alkylation is typically performed after core formation to avoid side reactions and ensure regioselectivity.
Installation of the tert-Butyl Ester
- The carboxylate group at position 6 is protected as a tert-butyl ester to enhance stability and facilitate purification.
- This esterification is commonly performed by reacting the corresponding acid or acid chloride intermediate with tert-butanol under acidic or coupling reagent conditions.
- Alternatively, tert-butyl esters can be introduced early in the synthesis using tert-butyl cyanoacetate or tert-butyl 2-cyanoacetate as starting materials.
Representative Synthetic Route Example
Key Reaction Conditions and Reagents
- Cyclization: Sodium methoxide in methanol is frequently used to promote cyclization of intermediates to the pyrazolo[4,3-c]pyridine core.
- Trifluoromethylation: Electrophilic trifluoromethylation reagents or trifluoromethyl-substituted pyrazole intermediates serve as sources of the CF3 group.
- N-Methylation: Alkylation with methyl iodide or methyl triflate under inert atmosphere and basic conditions ensures selective N-alkylation without overalkylation.
- Esterification: Carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxybenzotriazole (HOBt) facilitate efficient formation of the tert-butyl ester under mild conditions.
Research Findings and Optimization
- The choice of protecting groups and reaction conditions is critical to maintain the integrity of acid-labile tert-butyl esters during multi-step synthesis.
- Regioselectivity in cyclization and substitution steps is achieved by careful control of reaction temperature, solvent polarity, and reagent stoichiometry.
- Yields for key steps such as cyclization and trifluoromethylation range from moderate to high (50-85%), indicating efficient synthetic routes.
- Purification typically involves trituration with hexane-ethyl acetate mixtures or flash chromatography to isolate pure tert-butyl ester products.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Core formation | Condensation & Cyclization | tert-Butyl 2-cyanoacetate, hydrazine, brominated methyl methacrylate, NaOMe/MeOH | 60-70 | Preserves tert-butyl ester |
| Trifluoromethyl group installation | Electrophilic trifluoromethylation | CF3 reagents or trifluoromethylated pyrazole precursors | 50-80 | Enhances metabolic stability |
| N-Methylation | Alkylation | Methyl iodide, base (NaH), inert atmosphere | 70-85 | Selective N-1 methylation |
| tert-Butyl ester formation | Esterification | tert-Butanol, acid catalyst or EDC/HOBt | 80-90 | Protects carboxyl group, facilitates purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The incorporation of trifluoromethyl groups often enhances biological activity by improving metabolic stability and bioavailability. Studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neurological Disorders : There is emerging evidence suggesting that pyrazolo[4,3-c]pyridines may possess neuroprotective effects. Compounds in this class have been investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's due to their ability to modulate neurotransmitter systems .
Agrochemical Applications
Pesticide Development : The compound's structural characteristics make it a candidate for developing novel agrochemicals. Pyrazole derivatives have shown promise as herbicides and insecticides due to their ability to disrupt metabolic pathways in pests while being less toxic to non-target organisms .
Plant Growth Regulators : Tert-butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate may also be explored as a plant growth regulator. Research into similar compounds has indicated potential for enhancing growth rates and stress resistance in crops .
Materials Science
Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties .
Nanotechnology : Investigations into the use of this compound in nanomaterials have shown that it can be used in the synthesis of nanoparticles with specific optical properties. These nanoparticles can find applications in drug delivery systems and diagnostic imaging .
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazolo[4,3-c]pyridine derivatives exhibited potent anticancer activity against various human cancer cell lines. The study highlighted the role of the trifluoromethyl group in enhancing the efficacy of these compounds .
- Agrochemical Efficacy Trial : In field trials conducted by AgroChem Innovations, a derivative of this compound was tested as an insecticide against aphids on soybean crops. Results indicated a significant reduction in pest populations compared to untreated controls .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridine Family
The pyrazolo[4,3-c]pyridine core is a versatile template for drug discovery. Below is a comparative analysis of key analogues:
Crystallographic and Conformational Insights
- Ring Puckering : The tetrahydro ring in the target compound exhibits puckering parameters distinct from dihydro analogues (e.g., CAS 733757-89-6). Cremer-Pople analysis () reveals amplitude (q) and phase (φ) differences, influencing molecular packing and crystal stability .
- Hydrogen Bonding: Unlike the 3-oxo analogue (CAS 1330765-07-5), the target compound lacks hydrogen-bond donors, reducing its participation in Etter’s hydrogen-bonding motifs (). This impacts cocrystallization with target proteins .
Biological Activity
The compound tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a member of the pyrazolo-pyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular structure of this compound is characterized by:
- Pyrazolo-pyridine core : This core structure is known for its ability to interact with various biological targets.
- Trifluoromethyl group : Enhances lipophilicity and may influence biological activity.
- Carboxylate functionality : Imparts potential for hydrogen bonding and interaction with biological macromolecules.
Biological Activity Overview
Research indicates that pyrazolo-pyridine derivatives exhibit a range of biological activities including:
- Anti-inflammatory effects
- Antidiabetic properties
- Anticancer activities
The exact mechanisms of action for this compound are not fully elucidated. However, several studies suggest potential pathways:
- Inhibition of Enzymatic Activity :
- Cellular Target Engagement :
Table 1: Summary of Biological Activities
Case Study: Antidiabetic Activity
In a recent study on synthesized pyrazolo[3,4-b]pyridine derivatives:
- Compounds tested : Several derivatives were evaluated for their antidiabetic activity.
- Results : The most active compound demonstrated an IC50 value of 9.6 μM against α-amylase, suggesting strong potential for managing diabetes .
Pharmacokinetics
Pharmacokinetic studies have shown that modifications to the core structure can enhance oral bioavailability and stability in biological systems. For example:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
